Meta-Chloro Substitution Reduces LogP by 0.27 Units Versus Para Isomer
The target compound exhibits measurably lower predicted lipophilicity than its para-chloro isomer (CAS 39206-70-7). The XLogP3 value is 3.4 for the 3-chlorophenyl derivative compared to approximately 3.67 for the 4-chlorophenyl derivative, a difference of ~0.27 log units [1]. This difference, while moderate, is consistent and may affect chromatographic retention time and partition behavior in biphasic systems [1].
| Evidence Dimension | Lipophilicity (Predicted XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 (PubChem); LogP = 3.73 (ChemSrc) |
| Comparator Or Baseline | 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid (CAS 39206-70-7). LogP ~3.67 (predicted) |
| Quantified Difference | ΔXLogP3 ≈ -0.27; ΔLogP ≈ +0.06 |
| Conditions | Computational prediction (XLogP3 and ACD/Labs LogP). |
Why This Matters
Consistent lipophilicity profiles are essential for reproducible chromatographic purification and liquid-liquid extraction protocols; substitution with the para isomer introduces uncontrolled variation in these workflows.
- [1] PubChem. 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. Compound Summary. CID 4263738. XLogP3-AA value. View Source
